molecular formula C5H5O4- B1259140 Monomethylfumarate

Monomethylfumarate

Cat. No.: B1259140
M. Wt: 129.09 g/mol
InChI Key: NKHAVTQWNUWKEO-NSCUHMNNSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monomethylfumarate (MMF) is the primary bioactive metabolite of dimethyl fumarate (DMF), a compound widely used in the treatment of autoimmune and neurodegenerative disorders such as psoriasis and relapsing-remitting multiple sclerosis (MS) . MMF exerts its therapeutic effects through multiple mechanisms, including activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant response elements to mitigate oxidative stress . Additionally, MMF modulates immune responses by altering dendritic cell (DC) differentiation and cytokine production, thereby reducing pro-inflammatory T helper 1 (Th1) responses while sparing Th2-associated cytokines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monomethylfumarate can be synthesized through the alcoholysis reaction of maleic anhydride with methanol, producing monomethyl maleate. This intermediate is then isomerized to yield this compound . The reaction conditions involve:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Monomethylfumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and alcohols are commonly used.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted esters and other derivatives.

Scientific Research Applications

Therapeutic Applications in Neurology

Multiple Sclerosis Treatment
MMF is primarily recognized for its role in treating relapsing forms of multiple sclerosis (MS). Clinical studies have demonstrated that MMF is effective in reducing relapse rates and disability progression in MS patients. For instance, a study showed a significant reduction in the annualized relapse rate (ARR) with MMF compared to placebo, with a relative reduction of 53% over two years . The mechanism of action involves the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which helps mitigate oxidative stress and inflammation .

Other Neurological Disorders
Research indicates potential applications of MMF in other neurological conditions, such as Alzheimer's disease and Parkinson's disease. Preclinical studies suggest that MMF may exert neuroprotective effects through antioxidative pathways and modulation of inflammatory responses .

Pharmacological Mechanisms

MMF operates through several biological mechanisms:

  • Antioxidative Properties : By stabilizing Nrf2, MMF enhances the expression of antioxidant genes, thereby reducing oxidative damage in neuronal cells .
  • Immunomodulation : MMF influences immune responses, which is crucial for managing autoimmune conditions like MS .
  • Neuroprotection : It has been shown to protect neuronal cells from apoptosis during ischemic events, highlighting its potential in treating stroke or traumatic brain injury .

Clinical Trials and Efficacy

Numerous clinical trials have evaluated the efficacy of MMF:

  • DEFINE Trial : This pivotal trial demonstrated that patients treated with MMF had a significantly lower rate of relapses compared to those on placebo, confirming its effectiveness as a disease-modifying therapy for MS .
  • Long-term Safety Studies : Longitudinal studies have assessed the safety profile of MMF, noting manageable side effects such as flushing and gastrointestinal issues, which tend to diminish over time .

Potential in Other Medical Conditions

Beyond MS, MMF's pharmacological properties suggest potential applications in various other diseases:

  • Cardiovascular Diseases : Its anti-inflammatory effects may benefit conditions like atherosclerosis and myocardial infarction .
  • Chronic Pain Management : Emerging evidence supports its use in chronic pain syndromes due to its modulatory effects on inflammatory pathways .
  • Retinal Diseases : Research has indicated that MMF may protect retinal cells from oxidative stress, suggesting possible applications in age-related macular degeneration .

Case Studies and Research Findings

Several case studies highlight the therapeutic benefits of MMF:

  • A cohort study involving patients with relapsing-remitting MS reported improved quality of life and reduced disability scores after treatment with MMF over six months .
  • Experimental models have shown that MMF treatment significantly reduces cell death in hippocampal slices subjected to oxygen-glucose deprivation, indicating its protective role against ischemic damage .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Mechanism of Action

Monomethylfumarate (MMF)

  • Nrf2 Activation : MMF upregulates the KEAP1-NRF2 pathway, enhancing cellular resistance to oxidative damage. This mechanism is critical in protecting retinal pigment epithelial cells from light-induced degeneration .
  • Immune Modulation : MMF inhibits the maturation of dendritic cells, reducing their capacity to produce pro-inflammatory cytokines (e.g., IL-12p70, TNF-α) while maintaining antigen capture ability. This results in attenuated Th1 responses without affecting Th2 cytokine production (e.g., IL-4, IL-10) .

Sigma 1 Receptor Ligands (e.g., (+)-Penta)

  • Sigma 1 Receptor Activation : Compounds like (+)-Penta target the sigma 1 receptor, which regulates calcium signaling and mitochondrial function. This pathway is implicated in protecting retinal cells from oxidative stress and apoptosis in models of retinal degeneration .
  • Their neuroprotective effects are mediated through mitochondrial stabilization and calcium homeostasis rather than antioxidant gene induction .

This compound

  • Efficacy: In MS: Reduces annualized relapse rates (ARR) by 50% and MRI lesion activity by 90% in clinical trials . In psoriasis: Normalizes keratinocyte differentiation and reduces epidermal hyperplasia .
  • Safety :
    • Common side effects include lymphocytopenia, gastrointestinal distress (nausea, diarrhea), and elevated liver enzymes .
    • Rare risks include progressive multifocal leukoencephalopathy (PML) and severe infections (e.g., herpes zoster) .

Sigma 1 Ligands (e.g., (+)-Penta)

  • Efficacy : Demonstrated in preclinical retinal protection models but lacks robust human clinical data .
  • Safety: Limited toxicity reported in animal studies; human safety profile remains uncharacterized.

Research Findings and Limitations

  • MMF: Preclinical studies highlight its ability to reduce oxidative damage in retinal cells, with 60% greater photoreceptor survival compared to untreated controls in light-induced retinopathy models . Limitations include dose-dependent lymphocytopenia and insufficient penetration across the blood-brain barrier .
  • Sigma 1 Ligands :
    • Show promise in preserving retinal structure but lack evidence in systemic inflammatory or neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing monomethylfumarate (MMF) with high purity?

  • Methodological Answer : Synthesis typically involves esterification of fumaric acid, followed by purification via recrystallization or chromatography. Characterization requires HPLC for purity assessment (>98%) and NMR (e.g., 1^1H, 13^13C) to confirm structural integrity . Quantification of residual solvents (e.g., methanol) should adhere to USP guidelines using gas chromatography .

Q. How can researchers standardize in vitro assays to evaluate MMF’s anti-inflammatory effects?

  • Methodological Answer : Use primary human peripheral blood mononuclear cells (PBMCs) or THP-1 cell lines stimulated with LPS. Measure IL-6/TNF-α suppression via ELISA, ensuring consistent cell viability (MTT assay) and normalizing data to vehicle controls. Dose-response curves (0.1–100 µM) should include dimethyl fumarate (DMF) as a positive control .

Q. What are the critical parameters for assessing MMF stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., fumaric acid) should be quantified. For photostability, expose samples to UV light (ICH Q1B guidelines) and track absorbance changes at 265 nm .

Advanced Research Questions

Q. How can contradictory findings in MMF’s pharmacokinetic (PK) profiles across species be resolved?

  • Methodological Answer : Perform interspecies allometric scaling using rat, dog, and primate data to predict human PK. Adjust for species-specific esterase activity via liver microsomal assays. Validate with physiologically based pharmacokinetic (PBPK) modeling, incorporating plasma protein binding and tissue distribution data .

Q. What experimental designs address discrepancies in MMF’s mechanism of action (Nrf2 activation vs. GPCR modulation)?

  • Methodological Answer : Use CRISPR-edited Nrf2-knockout cell lines to isolate GPCR effects. Measure cAMP levels (ELISA) and compare with wild-type cells. Combine with transcriptomic profiling (RNA-seq) to identify Nrf2-independent pathways. Cross-validate with selective inhibitors (e.g., ML385 for Nrf2) .

Q. How should researchers optimize mixed-methods approaches to study MMF’s neuroprotective effects?

  • Methodological Answer : Integrate quantitative measures (e.g., MRI for cerebral blood flow) with qualitative behavioral assessments (e.g., Morris water maze in rodent models). Use triangulation to reconcile statistical analysis of imaging results paired with thematic analysis of observational data .

Q. What strategies mitigate batch-to-batch variability in MMF’s preclinical toxicity studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Characterize impurities via LC-MS and correlate with toxicity endpoints (e.g., liver enzyme elevation in rats). Use multivariate analysis (PCA) to identify critical quality attributes (CQAs) affecting reproducibility .

Q. Data Analysis & Interpretation

Q. How can researchers resolve conflicting results in MMF’s dose-dependent efficacy vs. toxicity?

  • Methodological Answer : Apply benchmark dose (BMD) modeling to define the therapeutic index. Use meta-analysis of existing datasets to identify confounding variables (e.g., animal strain, dosing frequency). Validate with in silico toxicity prediction tools (e.g., ProTox-II) .

Q. What statistical frameworks are optimal for analyzing time-course data in MMF’s gene expression studies?

  • Methodological Answer : Use linear mixed-effects models to account for repeated measures. Normalize RNA-seq data with DESeq2 and apply false discovery rate (FDR) correction. For longitudinal trends, employ Gaussian processes or spline regression .

Q. How should researchers design studies to differentiate MMF’s direct effects from its metabolites (e.g., fumarate)?

  • Methodological Answer : Use stable isotope-labeled MMF (e.g., 13^{13}C-MMF) to track metabolic fate via mass spectrometry. Compare outcomes in hepatocyte co-cultures (with/without esterase inhibitors). Pharmacokinetic-pharmacodynamic (PK-PD) modeling can isolate contributions of parent drug vs. metabolites .

Q. Ethical & Reproducibility Considerations

Q. What steps ensure ethical compliance in clinical trials testing MMF for autoimmune diseases?

  • Methodological Answer : Adhere to ICH GCP guidelines for informed consent and data monitoring. Predefine stopping rules for adverse events (e.g., grade ≥3 lymphopenia). Use centralized randomization and blinded outcome assessment to minimize bias .

Q. How can researchers enhance reproducibility in MMF’s in vivo studies?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal reporting. Standardize housing conditions (temperature, light cycles) and use littermate controls. Publish raw data (e.g., ELISA absorbance values) in supplementary materials .

Properties

Molecular Formula

C5H5O4-

Molecular Weight

129.09 g/mol

IUPAC Name

(E)-4-methoxy-4-oxobut-2-enoate

InChI

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/p-1/b3-2+

InChI Key

NKHAVTQWNUWKEO-NSCUHMNNSA-M

Isomeric SMILES

COC(=O)/C=C/C(=O)[O-]

Canonical SMILES

COC(=O)C=CC(=O)[O-]

Synonyms

(E)-2-methyl-2-butenedioic acid
(Z)-2-methyl-2-butenedioic acid
citraconic acid
citraconic acid, (E)-isomer
citraconic acid, ammonium salt
citraconic acid, calcium salt
citraconic acid, sodium salt
mesaconic acid
methylfumaric acid
methylmaleic acid
monomethylfumarate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.